1-(4-amino-1H-indol-3-yl)ethanone
CAS No.: 114495-28-2
Cat. No.: VC7937601
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114495-28-2 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | 1-(4-amino-1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C10H10N2O/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,11H2,1H3 |
| Standard InChI Key | FJCAZCLEEJMQPJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CNC2=CC=CC(=C21)N |
| Canonical SMILES | CC(=O)C1=CNC2=CC=CC(=C21)N |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s core structure consists of a bicyclic indole system fused with a pyrrole and benzene ring. The amino group (-NH) at the 4th position and the acetyl group (-COCH) at the 1st position create a unique electronic environment that influences its reactivity and interactions. X-ray crystallography and spectroscopic analyses (IR, -NMR, -NMR) confirm the planar geometry of the indole ring and the spatial orientation of substituents .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| CAS Registry Number | 114495-28-2 |
| Melting Point | 97–98°C (decomposes) |
| Solubility | Insoluble in water; soluble in DMSO, methanol |
| Spectral Data (IR) | : 3485 cm (N-H), 1690 cm (C=O) |
Spectroscopic Identification
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IR Spectroscopy: Strong absorption bands at 3485 cm (N-H stretch of amine) and 1690 cm (C=O stretch of ketone) confirm functional groups .
-
-NMR: Signals at δ 16.19 (s, 1H, NH), δ 8.25 (s, 1H, indole H-2), and δ 2.01 (s, 3H, CH) align with the proposed structure .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 174.1360 (M+H) .
Synthesis Methods
Cyclocondensation Approaches
A common synthesis involves the reaction of 4-aminoindole with acetylating agents under acidic conditions. For example, treatment of 4-aminoindole with acetic anhydride in the presence of methanolic HCl yields 1-(4-amino-1H-indol-3-yl)ethanone with a 65–80% yield .
Table 2: Representative Synthetic Pathways
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation of 4-aminoindole | Acetic anhydride, MeOH/HCl, reflux | 75 |
| Cyclohexanone derivatization | Hydrazine hydrate, MeOH, reflux | 65 |
| Multi-component reactions (MCRs) | Piperidine, DMSO, RT | 98 |
Optimization Strategies
Recent advances employ one-pot multicomponent reactions to enhance efficiency. For instance, a mixture of 4-aminoindole, diketones, and aldehydes in dimethyl sulfoxide (DMSO) with piperidine catalysis achieves a 98% yield under ambient conditions . These methods minimize by-products and reduce reaction times.
Chemical Reactivity and Derivatives
Functional Group Transformations
The amino and carbonyl groups serve as reactive sites for derivatization:
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Amino Group: Undergoes acylation, alkylation, and Schiff base formation. Reaction with benzaldehyde forms a Schiff base derivative (λ = 420 nm) .
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Carbonyl Group: Participates in nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Knoevenagel) .
Bioactive Derivatives
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Antimicrobial Agents: Substitution at the 5th position with bromo or methoxy groups enhances activity against Staphylococcus aureus (MIC = 12.5 µg/mL) .
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Anticancer Derivatives: Pyrimidine-fused analogs exhibit IC values of 8.2 µM against MCF-7 breast cancer cells .
Biological Activities and Applications
Antimicrobial Properties
1-(4-Amino-1H-indol-3-yl)ethanone derivatives demonstrate broad-spectrum activity:
Table 3: Antimicrobial Efficacy of Selected Derivatives
| Derivative | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Bromo-substituted | 12.5 | S. aureus (MRSA) |
| 5-Methoxy-substituted | 25.0 | E. coli |
| Schiff base complex | 6.25 | Candida albicans |
Anticancer Mechanisms
The compound inhibits topoisomerase II and tubulin polymerization, inducing apoptosis in cancer cells. In silico docking studies reveal strong binding affinity (-9.2 kcal/mol) to the EGFR kinase domain .
Comparison with Related Indole Derivatives
Table 4: Structural and Functional Comparison
| Compound | Substituents | Bioactivity (IC) |
|---|---|---|
| 1-(1H-Indol-3-yl)-2-phenylethanone | Phenyl at C-1 | Antifungal: 18 µM |
| 2-Amino-1-(1H-indol-3-yl)ethanone | Aminoethyl at C-1 | Antibacterial: 10 µg/mL |
| 1-(5-Amino-1H-indol-3-yl)ethanone | Amino at C-5 | Antiproliferative: 5 µM |
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